molecular formula C18H19N3O3S B2910752 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851987-17-2

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2910752
CAS No.: 851987-17-2
M. Wt: 357.43
InChI Key: CETSVDCEUYHPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a system of two rings, a benzene ring and a thiazole ring. The benzothiazole ring would be substituted with two methyl groups at the 4 and 6 positions. The benzohydrazide moiety would have two methoxy groups at the 3 and 5 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzothiazole ring, the methyl and methoxy substituents, and the hydrazide group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzothiazole derivatives are biologically active and are used in the development of pharmaceuticals.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-11(2)16-15(6-10)25-18(19-16)21-20-17(22)12-7-13(23-3)9-14(8-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSVDCEUYHPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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